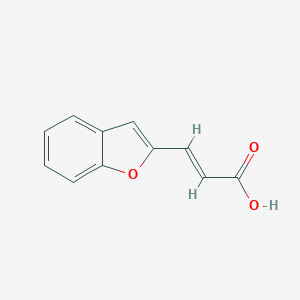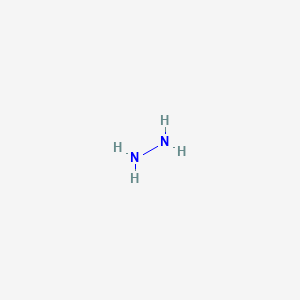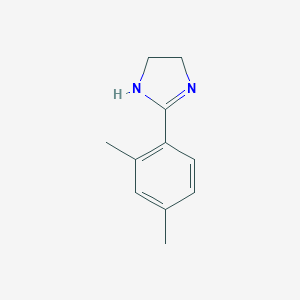![molecular formula C11H12O B178685 1-[(1S,2S)-2-phenylcyclopropyl]ethanone CAS No. 196609-07-1](/img/structure/B178685.png)
1-[(1S,2S)-2-phenylcyclopropyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,2S)-2-phenylcyclopropyl]ethanone, also known as (1S,2S)-cis-3-phenyl-2-oxiranecarboxylic acid ethyl ester, is a chiral ketone that has been widely used in scientific research due to its unique chemical properties. This compound is synthesized using various methods and has been extensively studied for its potential applications in the field of drug discovery and development.
Mechanism Of Action
The mechanism of action of 1-[(1S,2S)-2-phenylcyclopropyl]ethanone involves the inhibition of GSK-3β. This compound binds to the ATP-binding site of GSK-3β and prevents its activity. Inhibition of GSK-3β leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical And Physiological Effects
1-[(1S,2S)-2-phenylcyclopropyl]ethanone has been shown to have various biochemical and physiological effects. Inhibition of GSK-3β leads to the activation of the Wnt/β-catenin pathway, which promotes cell proliferation and differentiation. This compound has also been shown to have anti-inflammatory and neuroprotective effects. In addition, 1-[(1S,2S)-2-phenylcyclopropyl]ethanone has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Advantages And Limitations For Lab Experiments
1-[(1S,2S)-2-phenylcyclopropyl]ethanone has several advantages for lab experiments. This compound is stable and can be easily synthesized using various methods. It has also been extensively studied, and its mechanism of action is well understood. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-[(1S,2S)-2-phenylcyclopropyl]ethanone. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to explore its potential as a tool for studying the Wnt/β-catenin pathway and its role in cell proliferation and differentiation. Furthermore, future studies could focus on improving the solubility of this compound in water, making it more suitable for use in various experiments.
Synthesis Methods
1-[(1S,2S)-2-phenylcyclopropyl]ethanone can be synthesized using various methods, including the Stille coupling reaction and the Grignard reaction. The Stille coupling reaction involves the reaction of a vinyl stannane with an aryl halide in the presence of a palladium catalyst. On the other hand, the Grignard reaction involves the reaction of an aryl magnesium halide with a ketone in the presence of a copper catalyst. Both methods have been used to synthesize 1-[(1S,2S)-2-phenylcyclopropyl]ethanone with high yields and purity.
Scientific Research Applications
1-[(1S,2S)-2-phenylcyclopropyl]ethanone has been extensively studied for its potential applications in the field of drug discovery and development. This compound has been shown to be a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to be beneficial in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
properties
CAS RN |
196609-07-1 |
|---|---|
Product Name |
1-[(1S,2S)-2-phenylcyclopropyl]ethanone |
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-[(1S,2S)-2-phenylcyclopropyl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m1/s1 |
InChI Key |
LFKRVDCVJRDOBG-GHMZBOCLSA-N |
Isomeric SMILES |
CC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2 |
SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
synonyms |
Ethanone, 1-[(1S,2S)-2-phenylcyclopropyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)
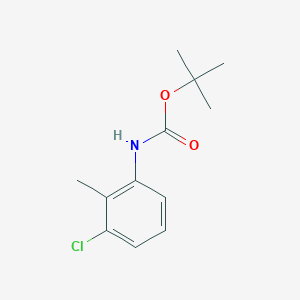
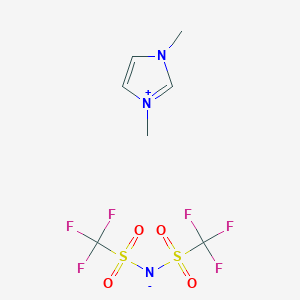
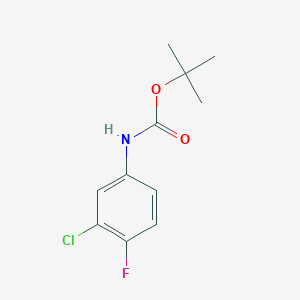
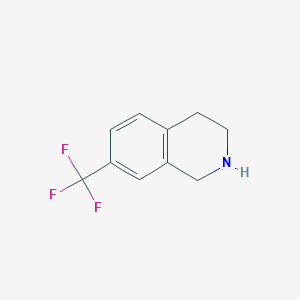
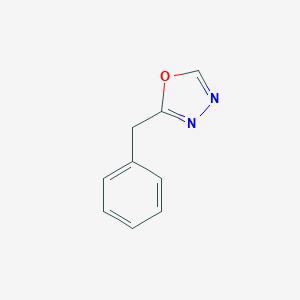
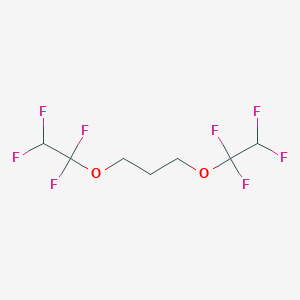
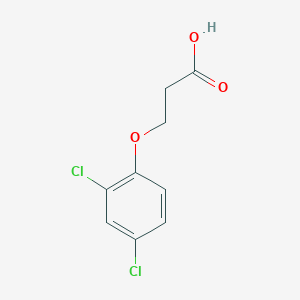
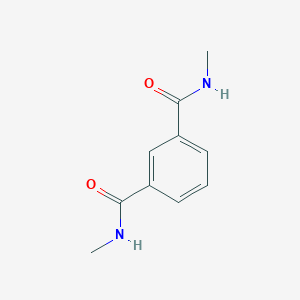
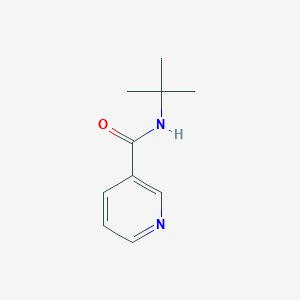
![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)
